1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopentyl, fluorophenyl, piperazine, and pyrrolidinone moieties
Mechanism of Action
Target of action
Piperazine derivatives, such as “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one”, are often employed in drugs and show a wide range of biological and pharmaceutical activity . The specific targets of this compound would depend on its exact structure and could potentially include a variety of enzymes, receptors, or other proteins.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a particular biochemical pathway, it could potentially disrupt that pathway and have downstream effects on the cells’ metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. For example, the compound’s solubility could influence its absorption and distribution in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could potentially include changes in cell signaling, gene expression, or cell metabolism .
Action environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods often employ parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine moieties but lacks the cyclopentyl and pyrrolidinone groups.
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: This compound features a similar piperazine core but has different substituents and a phthalazinone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)18-3-1-2-4-18/h5-8,15,18H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAYVDIDVIGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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